

Solifenacin-d5 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Solifenacin-d5 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a well-established therapeutic agent for the treatment of overactive bladder. Its deuterated analog, **Solifenacin-d5 Hydrochloride**, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and pharmacological context of **Solifenacin-d5 Hydrochloride**, designed to support research and development activities.

Chemical and Physical Properties

Deuterium-labeled Solifenacin offers a distinct mass signature for use in mass spectrometry-based bioanalytical assays, without significantly altering its chemical behavior. Key properties are summarized below.

Property	Value	Source
Chemical Name	[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(phenyl-d5)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochloride	LGC Standards[1]
Molecular Formula	C ₂₃ H ₂₂ D ₅ ClN ₂ O ₂	Pharmaffiliates[2]
Molecular Weight	403.96 g/mol	Pharmaffiliates[2]
CAS Number	1426174-05-1	Pharmaffiliates[2]
Appearance	White to Off-White Solid	ChemicalBook[3]
Melting Point	196-198°C	ChemicalBook[3]
Solubility	Slightly soluble in DMSO, Ethanol, Methanol, and Water.	ChemicalBook[3]
Storage	2-8°C, Hygroscopic, under inert atmosphere.	Pharmaffiliates[2]

Note: Detailed quantitative solubility data (e.g., in mg/mL) for **Solifenacin-d5 Hydrochloride** in various organic solvents is not extensively documented in publicly available literature. Researchers should determine solubility for their specific applications empirically.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the primary analytical technique for which **Solifenacin-d5 Hydrochloride** is utilized. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification.

Note: Specific ¹H NMR and ¹³C NMR spectral data for **Solifenacin-d5 Hydrochloride** are not readily available in the public domain. Researchers would typically acquire this data upon synthesis or purchase to confirm the isotopic labeling and structural integrity.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Solifenacin-d5 Hydrochloride** is not publicly available. However, the synthesis would be expected to follow the general synthetic routes established for unlabeled Solifenacin, employing a deuterated starting material, such as deuterated phenylmagnesium bromide, in the initial steps of building the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core. The subsequent coupling with (R)-3-quinuclidinol and final salt formation would follow established procedures.

One published method for a related impurity of Solifenacin involved a one-step synthesis using cerium(IV) ammonium nitrate.[4] While not a direct synthesis of the deuterated parent compound, it provides insight into synthetic strategies within the Solifenacin chemical space.

Analytical Methodologies

The primary application of **Solifenacin-d5 Hydrochloride** is as an internal standard in quantitative bioanalysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Several HPLC methods have been developed for the analysis of Solifenacin, which can be adapted for methods involving the deuterated standard.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Solifenacin involves reversed-phase HPLC.

Example Protocol (for Solifenacin Succinate):

- Column: C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 µm)[5]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed. One reported method uses a 50:50 (v/v) ratio of acetonitrile and phosphate buffer.[5] Another method utilizes a gradient with 20mM monobasic potassium phosphate buffer (pH 6.6 with 0.5% triethylamine) as solvent A and a 10:90 (v/v) mixture of water and acetonitrile as solvent B.[6]
- Flow Rate: Typically around 1.0 mL/min.[5]
- Detection: UV detection at 210 nm or 225 nm.[5][6]

- Retention Time: Under the isocratic conditions described, the retention time for Solifenacin was found to be approximately 2.4 minutes.[5]

Sample Preparation: For analysis from pharmaceutical dosage forms, tablets are typically weighed, powdered, and dissolved in the mobile phase with the aid of sonication. The resulting solution is then filtered before injection.[5]

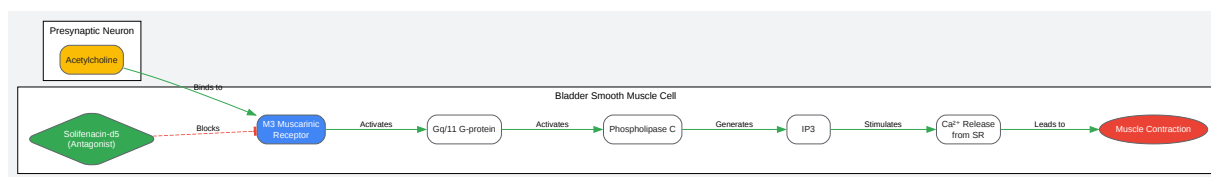
Note: When using **Solifenacin-d5 Hydrochloride** as an internal standard, the primary detection method would be mass spectrometry, which can distinguish between the analyte and the deuterated standard based on their different mass-to-charge ratios. The chromatographic conditions would be optimized to ensure good separation from matrix components and any potential isobaric interferences.

Mechanism of Action and Signaling Pathway

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.

The binding of the neurotransmitter acetylcholine to M3 receptors on the detrusor muscle of the bladder wall initiates a signaling cascade that leads to muscle contraction. Solifenacin competitively blocks this binding, thereby reducing the frequency and intensity of these contractions. This antagonism alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.

Below is a diagram illustrating the simplified signaling pathway of muscarinic receptor antagonism by Solifenacin.

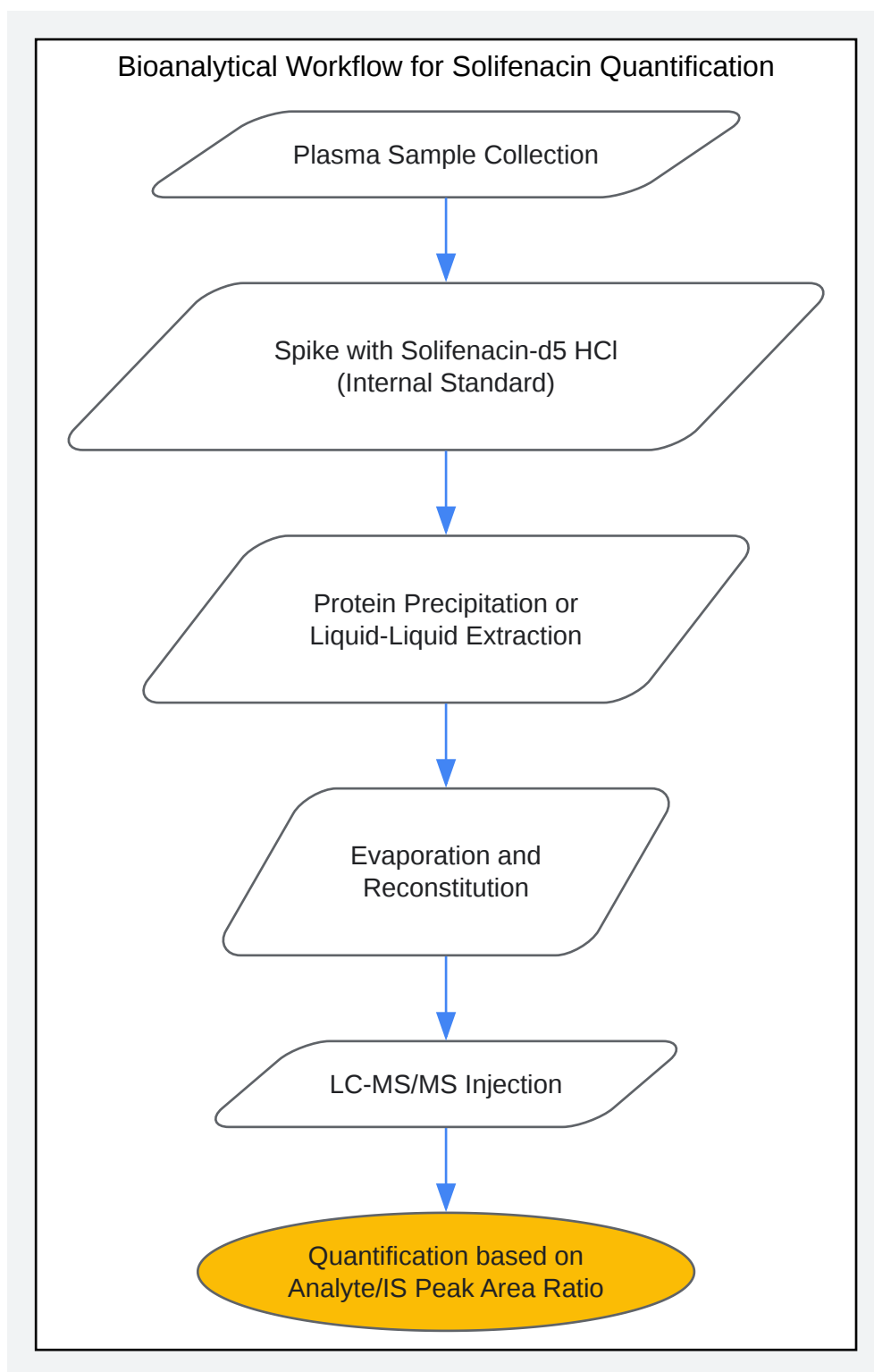


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Caption: Muscarinic M3 receptor signaling pathway and antagonism by Solifenacin.

Experimental Workflows

The use of **Solifenacin-d5 Hydrochloride** as an internal standard is a cornerstone of accurate bioanalytical method development. A typical workflow for a plasma sample analysis is depicted below.



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Caption: A typical experimental workflow for the quantification of Solifenacin in plasma using **Solifenacin-d5 Hydrochloride** as an internal standard.

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